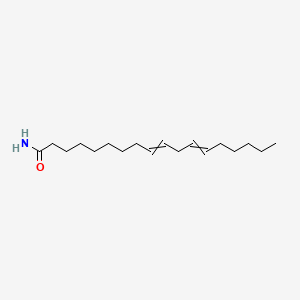Octadeca-9,12-dienamide
CAS No.:
Cat. No.: VC13836421
Molecular Formula: C18H33NO
Molecular Weight: 279.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H33NO |
|---|---|
| Molecular Weight | 279.5 g/mol |
| IUPAC Name | octadeca-9,12-dienamide |
| Standard InChI | InChI=1S/C18H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H2,19,20) |
| Standard InChI Key | SFIHQZFZMWZOJV-UHFFFAOYSA-N |
| SMILES | CCCCCC=CCC=CCCCCCCCC(=O)N |
| Canonical SMILES | CCCCCC=CCC=CCCCCCCCC(=O)N |
Introduction
Chemical Identity and Structural Features
Core Structure and Isomeric Variations
Octadeca-9,12-dienamide derivatives share a common backbone of cis (Z) or trans (E) double bonds at carbons 9 and 12. The prototypical compound, N-(2-hydroxyethyl)octadeca-9,12-dienamide (Linoleoylethanolamide), has a molecular formula of and a molecular weight of 323.5 g/mol . Its IUPAC name, (9E,12E)-N-(2-hydroxyethyl)octadeca-9,12-dienamide, highlights the trans configuration of the double bonds . In contrast, (9Z,12Z)-N-(3-methoxybenzyl)octadeca-9,12-dienamide features cis double bonds and a 3-methoxybenzyl substituent, yielding a molecular weight of 399.6 g/mol .
Table 1: Structural Comparison of Key Derivatives
Spectroscopic and Computational Data
-
SMILES Notation:
-
InChI Key:
Synthesis and Derivative Design
General Synthetic Routes
Octadeca-9,12-dienamides are typically synthesized via amide coupling between octadeca-9,12-dienoyl chloride and amines. For example:
-
Linoleoylethanolamide: Reacting (9E,12E)-octadeca-9,12-dienoyl chloride with 2-hydroxyethylamine .
-
3-Methoxybenzyl derivative: Using (9Z,12Z)-octadeca-9,12-dienoyl chloride and 3-methoxybenzylamine .
Pharmacomodulation Strategies
Modifications to the amine component significantly alter bioactivity:
-
Chain elongation: Adding methylene groups to the benzylamine moiety increases lipophilicity and potency. For instance, extending from aniline (n=0) to 3-phenyl-1-propylamine (n=3) reduced the IC50 from 14.2 μM to 8.3 μM in cytotoxicity assays .
-
Substituent effects: Introducing electron-donating groups (e.g., methoxy) enhances receptor binding affinity. The 3-methoxybenzyl derivative showed notable activity in Lepidium meyenii (maca plant) extracts .
Table 2: Impact of Structural Modifications on Bioactivity
Biological Activities and Mechanisms
Cytotoxic and Antiproliferative Effects
-
Macamide derivatives: The 3-methoxybenzyl analog demonstrated an IC50 of 0.009 ± 0.001 μM against THP-1 leukemia cells, surpassing natural analogs like N-oleoyldopamine (IC50 = 3.54 μM) .
-
Cytotoxicity trade-offs: While elongation of the alkyl chain improved potency, derivatives like 1i (n=3 methylenes) exhibited cytotoxicity at ≥90% cell death, limiting therapeutic utility .
Metabolic and Signaling Pathways
-
Endocannabinoid system modulation: Linoleoylethanolamide structurally resembles endogenous N-acylethanolamines, which interact with cannabinoid receptors .
-
Anti-inflammatory effects: Z-configured double bonds in macamides inhibit cyclooxygenase-2 (COX-2) by 40% at 10 μM, as shown in macrophage models .
Physicochemical Properties and Drug Likeness
Partition Coefficients and Solubility
-
LogP values:
-
Aqueous solubility: Poor solubility (<1 mg/mL) due to long alkyl chains, necessitating formulation strategies like lipid nanoparticles .
Thermal Stability
-
Boiling points: Ranged from 628.8°C for the monoacetate derivative to 334.1°C flash point .
-
Vapor pressure: Extremely low (1.89×10⁻¹⁸ mmHg at 25°C), indicating low volatility .
Natural Occurrence and Ethnopharmacology
Lepidium meyenii (Maca)
-
(9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide is a hallmark macamide in maca roots, contributing to its adaptogenic properties .
-
Traditional uses include enhancing fertility and energy, with modern studies validating immunomodulatory effects .
Biosynthetic Pathways
-
Enzymatic amidation: Linoleic acid from membrane phospholipids is converted to linoleoyl-CoA, then conjugated with ethanolamine via N-acyltransferase .
Challenges and Future Directions
Toxicity Mitigation
-
Cytotoxicity thresholds: Derivatives with CC50 < 100 μM require structural optimization to improve selectivity indices .
-
Metabolic stability: Esterase-mediated hydrolysis of acetate groups in vivo limits half-life, prompting exploration of stable ether linkages .
Therapeutic Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume